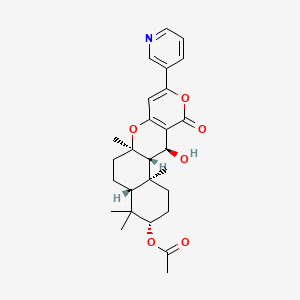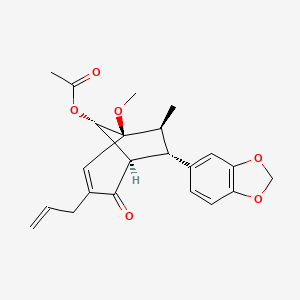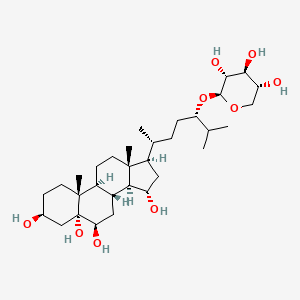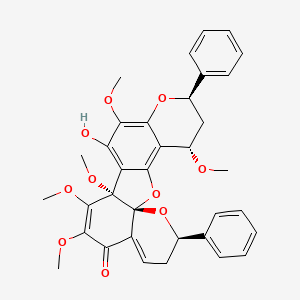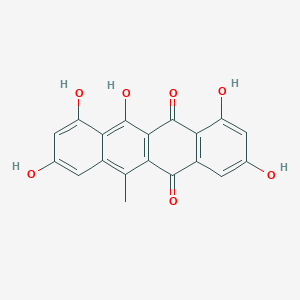
1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione is a natural product found in Paecilomyces with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione and related compounds have been investigated for their potential anticancer properties. Studies have isolated similar compounds from various sources, such as Micromonospora sp. associated with the tunicate Eudistoma vannamei, which showed cytotoxicity against human colon adenocarcinoma cell lines (Sousa et al., 2012). Additionally, pyrano[2,3-f]chromene-4,8-dione derivatives, structurally similar to this compound, were synthesized and showed significant anticancer activities against various human cancer cell lines, highlighting their potential as anticancer agents (Li et al., 2017).
Photoprotective Properties
Compounds structurally related to this compound, such as tetracenedione derivatives isolated from marine actinomycete, have demonstrated photoprotective properties. For example, nocatriones, tetracenediones containing α-pyrone substituents, were shown to decrease the level of MMP-1, a protein that degrades collagen, in UVB-irradiated cells, suggesting potential antiphotoaging activity (Kim et al., 2014).
Synthetic Applications
The synthesis and characterization of compounds similar to this compound are of significant interest in the field of organic chemistry. Studies have focused on developing synthetic routes and characterizing the physical properties of related compounds, which can be essential for understanding their potential applications in various fields, including medicinal chemistry (Nishida et al., 2009).
Eigenschaften
Molekularformel |
C19H12O7 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
1,3,8,10,11-pentahydroxy-6-methyltetracene-5,12-dione |
InChI |
InChI=1S/C19H12O7/c1-6-9-2-7(20)4-11(22)14(9)18(25)16-13(6)17(24)10-3-8(21)5-12(23)15(10)19(16)26/h2-5,20-23,25H,1H3 |
InChI-Schlüssel |
QPTIGEXZMBTRSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=C(C2=C(C3=C1C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O)O |
Synonyme |
BM 2419-2 BM-2419-2 BM2419-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


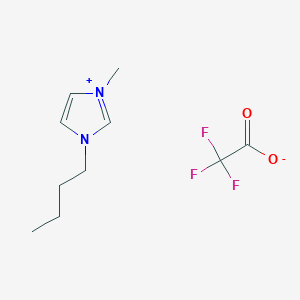
![2-[3-[[2-[4,5-Di(phenyl)-1,3-oxazol-2-yl]-1-cyclohex-2-enyl]methyl]phenoxy]acetic acid](/img/structure/B1245040.png)
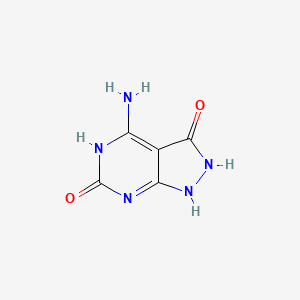
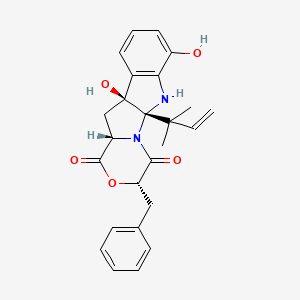
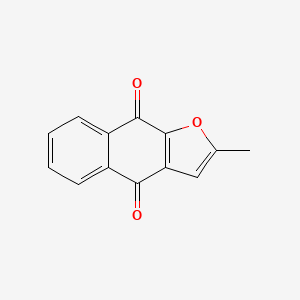
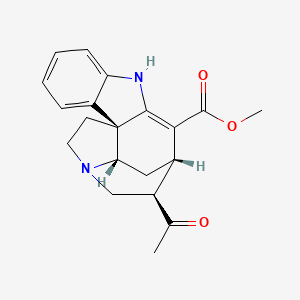
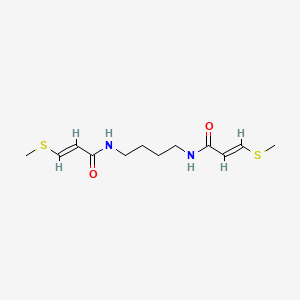
![2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1245048.png)

